2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidinone ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a diacid chloride.
Thioether Formation: The thioether linkage is formed by reacting the pyrrolidinone derivative with a thiol compound under appropriate conditions.
Benzoic Acid Attachment: The final step involves the attachment of the benzoic acid moiety to the thioether-linked pyrrolidinone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thioether linkage and the pyrrolidinone ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-((1-(2-Ethoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar structure but with an ethoxyethyl group.
Uniqueness
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-20-7-6-15-12(16)8-11(13(15)17)21-10-5-3-2-4-9(10)14(18)19/h2-5,11H,6-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSAUQGHCKUWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.